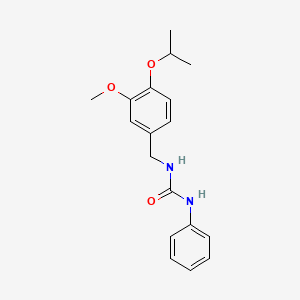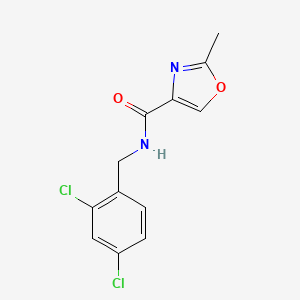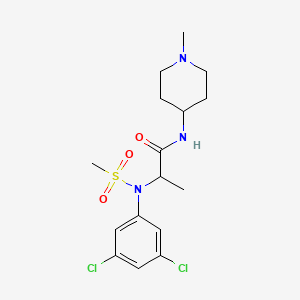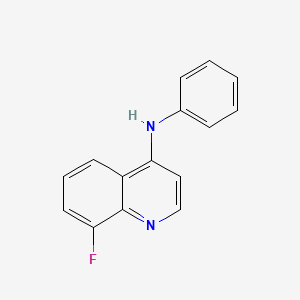![molecular formula C18H19ClN2O2 B4462834 N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamide](/img/structure/B4462834.png)
N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamide
説明
N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has been widely used in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib has been shown to have a unique mechanism of action that differentiates it from other NSAIDs.
作用機序
Celecoxib works by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever. Unlike other N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamides, Celecoxib selectively inhibits COX-2 and does not affect COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 is what differentiates Celecoxib from other N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamides.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in various diseases. Celecoxib has also been shown to have anti-tumor effects and can inhibit the growth of various types of cancer cells. Celecoxib has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Celecoxib has also been shown to have cardiovascular effects and may be useful in the prevention of cardiovascular diseases.
実験室実験の利点と制限
Celecoxib has a number of advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that differentiates it from other N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamides. This makes it a useful tool for studying the role of COX-2 in various diseases. Another advantage is that it has been extensively studied and its pharmacokinetics and pharmacodynamics are well understood. This makes it easier to design experiments and interpret results. One limitation is that Celecoxib is not a selective inhibitor of COX-2 and can also inhibit COX-1 at higher doses. This can lead to unwanted side effects such as gastrointestinal bleeding. Another limitation is that Celecoxib has a short half-life and needs to be administered multiple times a day.
将来の方向性
There are a number of future directions for the study of Celecoxib. One direction is the development of more selective COX-2 inhibitors that do not inhibit COX-1. This would reduce the risk of unwanted side effects such as gastrointestinal bleeding. Another direction is the study of Celecoxib in the prevention and treatment of cancer. Celecoxib has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. Another direction is the study of Celecoxib in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Celecoxib has been shown to have neuroprotective effects and may be useful in the treatment of these diseases.
科学的研究の応用
Celecoxib has been extensively studied for its therapeutic potential in various diseases. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Celecoxib has also been studied for its potential in the prevention and treatment of cancer. Studies have shown that Celecoxib has anti-tumor effects and can inhibit the growth of various types of cancer cells. Celecoxib has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-17(22)20-15-5-4-6-16(12(15)2)21-18(23)11-13-7-9-14(19)10-8-13/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAWOQDYHNXXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4462752.png)
![4-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B4462754.png)
![2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4462784.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B4462794.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4462799.png)

![2-({3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzamide](/img/structure/B4462804.png)

![N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462815.png)

![6-(3-chlorophenyl)-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462826.png)
![1-(methylsulfonyl)-N-[4-(1-piperidinylcarbonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4462835.png)
![4-fluoro-N-(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B4462841.png)